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Compound of Interest

Compound Name:
3-Amino-2-hydroxypropanamide

hydrochloride

CAS No.: 1795284-20-6

Cat. No.: B2570247

Get Quote

Structural Dynamics, Synthetic Utility, and Bioactive
Potential[1]
Executive Summary
This technical guide provides a rigorous comparison between DL-Isoserine (3-amino-2-

hydroxypropanoic acid) and its C-terminal amide derivative, 3-Amino-2-hydroxypropanamide

HCl (Isoserinamide Hydrochloride).

While DL-Isoserine serves as a fundamental non-proteinogenic

-amino acid building block, its amide counterpart represents a "capped" pharmacophore
essential for preventing C-terminal degradation in peptidomimetics. This guide analyzes their
physicochemical divergence, synthetic interconversion, and specific utility in drug discovery,
particularly in the design of aminopeptidase inhibitors.

Part 1: Structural & Physicochemical Analysis
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The core distinction lies in the C-terminal functionality: the carboxylic acid in isoserine versus

the primary amide in the hydrochloride salt. This alteration dictates the molecule's ionization

state, solubility profile, and reactivity.

1.1 Comparative Chemical Profile
Feature DL-Isoserine

3-Amino-2-
hydroxypropanamide HCl

IUPAC Name
3-Amino-2-hydroxypropanoic

acid

3-Amino-2-

hydroxypropanamide

hydrochloride

Molecular Formula

Molar Mass 105.09 g/mol 140.57 g/mol

State (pH 7)
Zwitterion (

)

Cationic Salt (

)

pKa (approx)
-COOH: ~3.5

-NH2: ~10.2

Amide: Non-ionizable

-NH2: ~9.5

Solubility Water (High), EtOH (Low)
Water (Very High), MeOH

(Mod), DMSO

Stability Stable solid; non-hygroscopic
Hygroscopic; prone to

hydrolysis in base

CAS 565-71-9 (DL) 6252-08-0 (Free base ref)

1.2 Structural Isomerism & Topology
Unlike Serine (

-amino,

-hydroxy), Isoserine is a

-amino,
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-hydroxy acid. This "regio-shift" extends the backbone distance between the amine and the
carbonyl, introducing an extra methylene group into the peptide backbone when coupled.

DL-Isoserine: Acts as a hydrogen bond donor/acceptor network due to the free carboxylate.

Amide HCl: The amide group mimics the transition state of peptide bond hydrolysis and

removes the negative charge of the carboxylate, significantly altering binding affinity in

metalloprotease active sites.

Part 2: Synthetic Utility & Reactivity[4][5]
2.1 The "Capping" Strategy
In peptidomimetic drug design, converting the acid (Isoserine) to the amide (Isoserinamide) is a

strategic move to:

Block C-terminal degradation: Carboxypeptidases cannot cleave the C-terminal amide.

Modulate Polarity: The amide is neutral, whereas the acid is anionic at physiological pH,

affecting membrane permeability.

Target Specificity: The amide group is critical for hydrogen bonding within the S1' pocket of

enzymes like Methionine Aminopeptidase-2 (MetAP2).

2.2 Synthetic Pathway Visualization
The following diagram illustrates the conversion of DL-Isoserine to its Amide HCl salt via a

Methyl Ester intermediate, highlighting the critical protection and activation steps.
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Figure 1: Synthetic workflow for the conversion of DL-Isoserine to 3-Amino-2-

hydroxypropanamide HCl.

Part 3: Experimental Protocols
3.1 Protocol: Synthesis of 3-Amino-2-hydroxypropanamide HCl
Objective: Convert DL-Isoserine to its amide hydrochloride salt to create a stable C-terminal

building block.

Reagents:

DL-Isoserine (Solid)[1][2]

Thionyl Chloride (

)

Methanol (Anhydrous)

Ammonia gas (

) or 7N

in Methanol

Diethyl Ether (for precipitation)

Step-by-Step Methodology:

Esterification (Activation):

Suspend DL-Isoserine (10 mmol) in anhydrous Methanol (20 mL) at 0°C.

Dropwise add Thionyl Chloride (12 mmol). Caution: Exothermic, HCl gas evolution.

Reflux for 4 hours. The solution should become clear as the methyl ester HCl salt forms.

Concentrate in vacuo to yield the oily methyl ester hydrochloride.
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Ammonolysis (Conversion):

Redissolve the crude ester in cold Methanol (10 mL).

Saturate the solution with anhydrous Ammonia gas at 0°C for 30 minutes (or add 10 eq of

7N

/MeOH).

Seal the vessel and stir at room temperature for 24 hours.

Monitoring: Use TLC (Eluent: n-BuOH/AcOH/H2O 4:1:1). The ester spot (

) should disappear, replaced by the lower

amide spot.

Isolation of HCl Salt:

Evaporate solvent to dryness.

Redissolve residue in minimal absolute Ethanol.

Add 1.2 eq of HCl (4M in Dioxane) to ensure full protonation of the amine.

Precipitate by adding cold Diethyl Ether.

Filter the white crystalline solid and dry under high vacuum.

3.2 Analytical Validation (HPLC)
System: C18 Reverse Phase is often insufficient due to high polarity. Use HILIC (Hydrophilic

Interaction Liquid Chromatography).

Column: Amide-functionalized HILIC column (e.g., TSKgel Amide-80).

Mobile Phase: Acetonitrile : Ammonium Formate Buffer (10mM, pH 3.0) [85:15].[3]

Detection: UV at 210 nm (low sensitivity) or derivatization with OPA (o-Phthalaldehyde) for

fluorescence detection.
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Differentiation:

DL-Isoserine:[1][2][4][5] Elutes earlier (more polar/zwitterionic).

Amide HCl: Retains slightly longer due to loss of the anionic carboxylate repulsion,

depending on column chemistry.

Part 4: Biological Context & Mechanism[1]
4.1 Peptidomimetics and Protease Inhibition
The transition from Isoserine to its Amide is crucial in the design of Aminopeptidase Inhibitors.

Mechanism: Aminopeptidases (like APN/CD13) recognize the N-terminal amine. The

adjacent hydroxyl group (in Isoserine derivatives) mimics the transition state of the peptide

bond hydrolysis.[6]

Why the Amide? In compounds like Bestatin (which contains a related AHPA core), the C-

terminus is often derivatized. However, synthetic analogues using 3-amino-2-

hydroxypropanamide show that the terminal amide can act as a hydrogen bond donor to the

enzyme's catalytic backbone, improving

values compared to the free acid, which may suffer from electrostatic repulsion in
hydrophobic pockets.

4.2 Signaling Pathway: MetAP2 Inhibition
The following diagram details how Isoserine-derived amides interfere with the Methionine

Aminopeptidase 2 (MetAP2) pathway, a target for angiogenesis inhibition.
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Figure 2: Mechanism of action for Isoserine-amide derivatives in MetAP2 inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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